

Application Notes and Protocols: BI 689648 Dose-Response Analysis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (CYP11B2), a key enzyme in the synthesis of aldosterone.[1][2] Due to its high selectivity over cortisol synthase (CYP11B1), **BI 689648** presents a promising therapeutic candidate for cardiovascular and metabolic diseases.[1][2] These application notes provide a comprehensive overview of the dose-response characteristics of **BI 689648**, along with detailed protocols for its in vitro and in vivo evaluation.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1] However, excessive aldosterone production can lead to various pathological conditions, including hypertension, heart failure, and kidney disease.[1] **BI 689648** is a potent and selective inhibitor of aldosterone synthase, offering a targeted approach to reducing aldosterone levels.[1][2] Understanding the dose-response relationship of **BI 689648** is critical for its preclinical and clinical development.

Data Presentation In Vitro Potency and Selectivity



BI 689648 demonstrates significant potency against aldosterone synthase (CYP11B2) with high selectivity over cortisol synthase (CYP11B1).[1][2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target Enzyme	BI 689648 IC50 (nM)	FAD286 IC50 (nM)	LCI699 IC50 (nM)	Selectivity (CYP11B1/CYP 11B2)
Aldosterone Synthase (CYP11B2)	2	3	10	150-fold
Cortisol Synthase (CYP11B1)	300	90	80	

Table 1: In vitro inhibitory potency of **BI 689648** and other aldosterone synthase inhibitors against aldosterone synthase and cortisol synthase. Data sourced from studies in cynomolgus monkey-based models.[1][2]

In Vivo Pharmacokinetics

In vivo studies in cynomolgus monkeys provide insight into the pharmacokinetic profile of **BI 689648**.

Compound	Dose (oral)	Peak Plasma Concentration (Cmax)
BI 689648	5 mg/kg	~500 nM

Table 2: Peak plasma concentration of **BI 689648** in cynomolgus monkeys following oral administration.[1][2]

Signaling Pathway

BI 689648 acts by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2), the terminal enzyme in the aldosterone synthesis pathway. This pathway is a critical



component of the Renin-Angiotensin-Aldosterone System (RAAS).



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Caption: Inhibition of Aldosterone Synthesis by **BI 689648**.

Experimental ProtocolsIn Vitro Aldosterone Synthase Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of **BI 689648** against aldosterone synthase (CYP11B2).

1. Cell Culture:

 V79MZ cells stably expressing cynomolgus monkey CYP11B2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillinstreptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Preparation:

- Prepare a 10 mM stock solution of BI 689648 in dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 μM).

3. Assay Procedure:

- Seed the V79MZ-CYP11B2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
- Remove the culture medium and wash the cells with assay buffer.



- Add the various concentrations of BI 689648 to the wells. Include a vehicle control (DMSO)
 and a positive control inhibitor.
- Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to each well at a final concentration of 2 μ M.
- Incubate the plate at 37°C for a defined period (e.g., 2 hours).
- Stop the reaction by adding a quenching solution (e.g., acetonitrile).

4. Aldosterone Quantification:

 Quantify the amount of aldosterone produced in each well using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

- Calculate the percentage of inhibition for each concentration of BI 689648 relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **BI 689648** concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

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Caption: Workflow for In Vitro Aldosterone Synthase Inhibition Assay.

In Vivo ACTH Challenge in Cynomolgus Monkeys

This protocol outlines a method to assess the in vivo efficacy of **BI 689648** in an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys.

- 1. Animal Acclimatization and Dosing:
- House male cynomolgus monkeys under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Acclimatize the animals to handling and experimental procedures.
- Administer BI 689648 orally at the desired dose (e.g., 5 mg/kg) or a vehicle control.
- 2. ACTH Challenge:
- At a specified time post-dosing with BI 689648, administer a bolus intravenous injection of ACTH (e.g., 1 μg/kg) to stimulate the adrenal glands.
- 3. Blood Sampling:
- Collect blood samples at baseline (pre-ACTH) and at various time points post-ACTH administration (e.g., 15, 30, 60, and 120 minutes).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
- 4. Hormone Analysis:
- Measure plasma concentrations of aldosterone and cortisol using validated LC-MS/MS methods.
- Measure plasma concentrations of BI 689648 to correlate with hormone levels.



5. Data Analysis:

- Plot the plasma aldosterone and cortisol concentrations over time for both the vehicle and BI 689648 treated groups.
- Calculate the area under the curve (AUC) for the hormone response.
- Determine the percentage of inhibition of the ACTH-stimulated aldosterone and cortisol response by BI 689648.

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Caption: Workflow for In Vivo ACTH Challenge in Cynomolgus Monkeys.

Conclusion



BI 689648 is a potent and highly selective inhibitor of aldosterone synthase. The provided data and protocols offer a framework for the continued investigation of its dose-response characteristics and therapeutic potential. The in vitro and in vivo models described are essential for elucidating the pharmacological profile of **BI 689648** and similar compounds in drug development.

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